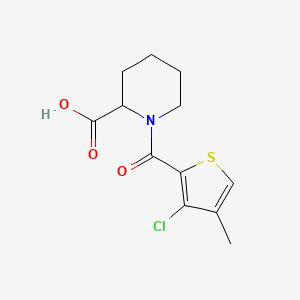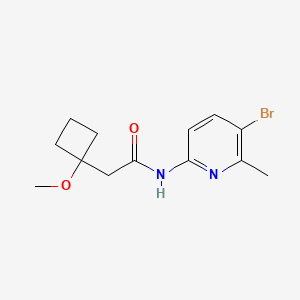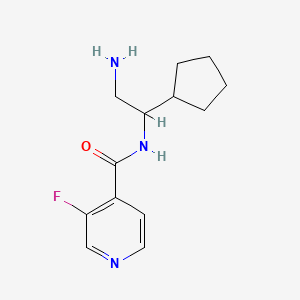
(2S)-2-(2,3-dihydro-1H-indene-2-carbonylamino)-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,3-dihydro-1H-indene-2-carbonylamino)-3-hydroxypropanoic acid, also known as DICA, is a small molecule that has been of great interest in scientific research due to its potential therapeutic applications. It is a derivative of the amino acid serine and has been shown to have a range of biological effects, including anti-inflammatory and anti-cancer properties. In
Mechanism of Action
The mechanism of action of (2S)-2-(2,3-dihydro-1H-indene-2-carbonylamino)-3-hydroxypropanoic acid is not fully understood, but it is thought to involve the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2, this compound may reduce the production of these mediators, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been found to have anti-cancer effects, including the induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to have neuroprotective effects, including the ability to protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of (2S)-2-(2,3-dihydro-1H-indene-2-carbonylamino)-3-hydroxypropanoic acid is that it is a relatively small molecule, which makes it easy to synthesize and manipulate in the laboratory. However, its low yield of synthesis can be a limitation for large-scale experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects.
Future Directions
There are several future directions for research on (2S)-2-(2,3-dihydro-1H-indene-2-carbonylamino)-3-hydroxypropanoic acid. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as arthritis and colitis. Further research is needed to determine its efficacy and safety in human clinical trials. Another area of interest is its potential as an anti-cancer agent. Studies are needed to determine its effectiveness in different types of cancer and to identify the optimal dosing and administration strategies. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective therapies based on this molecule.
Conclusion:
In conclusion, this compound is a small molecule that has shown promise as a therapeutic agent for a range of diseases, including inflammatory diseases and cancer. Its mechanism of action is not fully understood, but it is thought to involve the inhibition of COX-2 activity. Further research is needed to fully understand its effects and to develop more effective therapies based on this molecule.
Synthesis Methods
The synthesis of (2S)-2-(2,3-dihydro-1H-indene-2-carbonylamino)-3-hydroxypropanoic acid involves a multistep process that begins with the reaction of serine with acetic anhydride to form N-acetylated serine. This intermediate is then reacted with 2,3-dihydro-1H-indene-2-carboxylic acid to form the desired product, this compound. The overall yield of this process is around 20%, making it a relatively low-yielding synthesis method.
Scientific Research Applications
(2S)-2-(2,3-dihydro-1H-indene-2-carbonylamino)-3-hydroxypropanoic acid has been shown to have a range of potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. In particular, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and colitis.
Properties
IUPAC Name |
(2S)-2-(2,3-dihydro-1H-indene-2-carbonylamino)-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-7-11(13(17)18)14-12(16)10-5-8-3-1-2-4-9(8)6-10/h1-4,10-11,15H,5-7H2,(H,14,16)(H,17,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTVSVRJIWFMFP-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(=O)NC(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(3-Methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6644741.png)
![5-bromo-3-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6644753.png)
![4-[[2-(1-Methoxycyclobutyl)acetyl]amino]benzoic acid](/img/structure/B6644754.png)

![4,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644762.png)
![2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid](/img/structure/B6644763.png)
![6-Methoxy-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644781.png)
![3-[3-(2-Phenylpropan-2-yl)-1,2,4-oxadiazol-5-yl]propanenitrile](/img/structure/B6644784.png)
![2-[(4-Chloro-3-fluorobenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6644792.png)
![[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-(2-methylpyridin-4-yl)methanone](/img/structure/B6644801.png)

![1-[1-[(1-Methyltriazol-4-yl)methyl]azepan-2-yl]propan-2-ol](/img/structure/B6644821.png)

